molecular formula C8H9BrN2O2 B2481205 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1781909-10-1

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2481205
CAS No.: 1781909-10-1
M. Wt: 245.076
InChI Key: GUWDASFJHMNMMP-UHFFFAOYSA-N
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Description

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H9BrN2O2 and a molecular weight of 245.08 g/mol This compound is characterized by the presence of a bromine atom attached to the imidazo[1,5-a]pyridine ring system, which is further substituted with a carboxylic acid group

Preparation Methods

The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the bromination of the corresponding imidazo[1,5-a]pyridine derivative. One common method includes the reaction of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine in the presence of a base like triethylamine can yield the corresponding amino derivative.

    Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with different nucleophiles will yield various substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

Properties

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWDASFJHMNMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(N=C2C(=O)O)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781909-10-1
Record name 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid
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